1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane
Overview
Description
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is a fluorosilane that can be used as a low surface energy material . It forms a hydrophobic coating with high wetting properties and contact angle .
Molecular Structure Analysis
The molecular formula of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is C12H10ClF17Si . The InChI representation of the molecule is InChI=1S/C12H10ClF17Si/c1-31(2,13)4-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h3-4H2,1-2H3
.
Physical And Chemical Properties Analysis
The molecular weight of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is 540.72 g/mol . It has 0 hydrogen bond donors and 17 hydrogen bond acceptors . The exact mass is 539.9968833 g/mol .
Scientific Research Applications
Microelectromechanical Systems (MEMS)
This compound is applied to movable microparts of MEMS to reduce surface energy and prevent stickiness, which is crucial for the proper functioning of these systems .
Nanoimprint Lithography
It is used to coat micro- and nano-features on stamps for nanoimprint lithography, a method used for fabricating nanometer scale patterns .
Silanization of Silicon Wafers
The compound is involved in the silanization process of silicon wafers, which is essential for creating anti-adhesive layers and facilitating the release of cured poly(dimethylsiloxanes) .
Surface Enhanced Raman Scattering (SERS)
It modifies the surface of polydopamine-silver nanoparticle arrays for SERS detection, which is a sensitive method for chemical analysis .
Anti-corrosive Coatings
The compound provides anti-corrosive properties when used as a coating, blocking oxidation and imparting lubricating properties on surfaces like copper .
Chemical Surface Patterning
It is utilized to fabricate chemical surface patterns on self-assembled monolayers, which have various applications in materials science .
Safety and Hazards
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mechanism of Action
Target of Action
This compound is a type of silane, which is often used to modify the surface properties of materials .
Mode of Action
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane interacts with the surface of materials by forming a self-assembled monolayer (SAM). The perfluorodecyl groups in the compound provide hydrophobic characteristics, while the chlorosilane group allows it to bind to the surface .
Pharmacokinetics
It is primarily used in industrial applications for surface treatment .
Result of Action
The primary result of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane action is the creation of a hydrophobic surface. This can help to prevent the adhesion of various substances, including biological materials, to the treated surface .
Action Environment
The action of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it has a hydrolytic sensitivity and reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment to maintain its stability and efficacy .
properties
IUPAC Name |
chloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF17Si/c1-31(2,13)4-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCJWHBMXWOYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(CH3)2Cl, C12H10ClF17Si | |
Record name | Silane, chloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)dimethyl- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225601 | |
Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | |
CAS RN |
74612-30-9 | |
Record name | 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074612309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorooctylethyldimethylchlorosilane;Perfluorooctylethyldimethylchlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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